2-(4-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound features a unique structure characterized by the presence of a fluorophenyl group, a methylbenzyl moiety, and a pyrazolopyrimidine core. Its molecular formula is with a molecular weight of approximately 435.459 g/mol. The compound has attracted attention in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry, including antimicrobial, anti-inflammatory, and anticancer properties.
The synthesis of 2-(4-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide typically involves several key steps:
The molecular structure of 2-(4-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide can be represented using various chemical notation systems:
PAALUAUKJJWBHB-UHFFFAOYSA-N
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)COC4=CC=CC=C4F
The compound's structure includes multiple functional groups that contribute to its reactivity and biological activity .
The compound can undergo various chemical reactions due to its functional groups:
The mechanism of action for 2-(4-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The unique arrangement of functional groups—particularly the fluorophenyl and pyrazolopyrimidine moieties—may enhance binding affinity and specificity towards these targets. This interaction could lead to modulation of biological pathways relevant to its potential therapeutic effects .
The physical properties of 2-(4-fluorophenoxy)-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide include:
Chemical properties include:
The compound has several potential applications in scientific research:
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.: 2138047-64-8
CAS No.: 6851-93-0